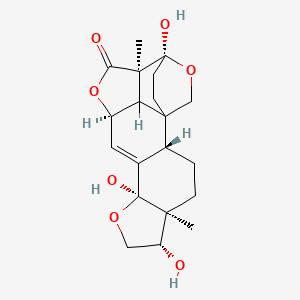
Icacinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icacinol is a natural product found in Icacina oliviformis, Icacina senegalensis, and Icacina claessensii with data available.
Applications De Recherche Scientifique
Antiviral Applications
Recent studies have indicated that Icacinol and its derivatives exhibit promising antiviral properties. The antiviral activity is primarily attributed to the compound's ability to inhibit viral replication mechanisms.
- Mechanism of Action : this compound has been shown to interfere with viral enzymes essential for replication. For instance, similar compounds have demonstrated the ability to inhibit RNA polymerases, which are crucial for viral RNA synthesis.
- Case Study : A study on thiazolidinone derivatives, structurally related to this compound, showed significant efficacy against the hepatitis C virus with IC50 values below 35 μM. While specific data on this compound is limited, its structural analogs suggest comparable antiviral activity .
Anticancer Potential
This compound has also been investigated for its anticancer properties. The compound's imidazole scaffold is known for its ability to inhibit various cancer-related enzymes.
- Mechanism of Action : The anticancer effects are believed to arise from the inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play roles in cancer cell proliferation.
- Case Study : Research on imidazole derivatives has indicated their effectiveness against various cancer cell lines. For example, one study reported IC50 values as low as 0.26 μM for certain imidazole-based compounds against multiple cancer types, suggesting that this compound may exhibit similar anticancer activity .
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory effects, which may contribute to its therapeutic potential in treating inflammatory diseases.
- Mechanism of Action : The compound is thought to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
- Case Study : A study investigating related compounds found that certain derivatives exhibited significant reductions in inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory conditions .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : The neuroprotective effects may be linked to the compound's ability to reduce oxidative stress and promote neuronal survival.
- Case Study : In vitro studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress, suggesting that this compound could offer similar benefits .
Summary of Applications
Propriétés
Numéro CAS |
96881-05-9 |
|---|---|
Formule moléculaire |
C20H26O7 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2S,5S,6S,9S,12R,15R,16S)-6,9,16-trihydroxy-5,15-dimethyl-8,13,17-trioxahexacyclo[14.2.2.11,12.02,10.05,9.015,21]henicos-10-en-14-one |
InChI |
InChI=1S/C20H26O7/c1-16-4-3-10-11(20(16,24)25-8-13(16)21)7-12-14-17(2,15(22)27-12)19(23)6-5-18(10,14)9-26-19/h7,10,12-14,21,23-24H,3-6,8-9H2,1-2H3/t10-,12-,13-,14?,16+,17+,18?,19+,20+/m1/s1 |
Clé InChI |
ZILYDLLIUSDBSE-HQFXXGJXSA-N |
SMILES |
CC12CCC3C(=CC4C5C36CCC(C5(C(=O)O4)C)(OC6)O)C1(OCC2O)O |
SMILES isomérique |
C[C@@]12CC[C@@H]3C(=C[C@@H]4C5C36CC[C@@]([C@@]5(C(=O)O4)C)(OC6)O)[C@@]1(OC[C@H]2O)O |
SMILES canonique |
CC12CCC3C(=CC4C5C36CCC(C5(C(=O)O4)C)(OC6)O)C1(OCC2O)O |
Synonymes |
icacinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















